

A Technical Guide to the Crystal Structure of Trisodium Nitride

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Compound of Interest

Compound Name: *trisodium nitride*

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This technical guide provides an in-depth analysis of the crystal structure of **trisodium nitride** (Na_3N), a compound notable for its instability and unique structural properties. This document outlines the synthesis, crystallographic data, and experimental protocols relevant to its study, presenting quantitative information in a clear, tabular format for ease of comparison.

Introduction

Trisodium nitride (Na_3N) is an inorganic compound that has been a subject of interest due to its extremely unstable nature as an alkali metal nitride.^[1] Unlike the more stable lithium nitride, Na_3N readily decomposes into its constituent elements.^[1] Its synthesis and characterization require specialized techniques due to its high reactivity and thermal instability.^{[2][3]} This guide focuses on the crystallographic analysis of Na_3N , providing a foundational understanding for researchers in materials science and inorganic chemistry.

Crystal Structure and Properties

Trisodium nitride crystallizes in a cubic system and adopts the anti- ReO_3 structure.^{[2][4]} This structure is characterized by a simple lattice composed of corner-sharing NNa_6 octahedra.^[1] The ionic character of the Na-N bond is estimated to be around 90% at room temperature, yet the compound exhibits a band gap typical of a semiconductor.^[1]

The compound's appearance is reported as a reddish-brown or dark blue solid.^{[1][4]} It is a highly reactive and metastable compound, with a positive standard enthalpy of formation.^[4]

Crystallographic Data

The crystal structure of **trisodium nitride** has been determined using X-ray diffraction (XRD) and neutron diffraction on both powder and single-crystal samples.^{[1][4]} The key crystallographic data are summarized in the table below.

Parameter	Value	Source
Crystal System	Cubic	^{[1][4]}
Space Group	Pm-3m (No. 221)	^{[1][5]}
Lattice Constant (a)	4.73301(6) Å	^[4]
473.25(2) pm	^[2]	
N-Na Bond Length	236.6 pm	^{[1][2]}
Formula Units (Z)	1	^[4]
Structure Type	anti-ReO ₃	^{[1][2][4]}

Physical and Chemical Properties

Trisodium nitride is known for its hazardous properties, including its violent reaction with water, which produces toxic ammonia gas, and its high flammability.^[6]

Property	Value	Source
Molar Mass	82.976 g/mol	[1]
Appearance	Reddish-brown or dark blue solid	[1][4]
Decomposition Temperature	>104 °C (377 K)	[1][4]
>360 K	[2]	
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	+64(2) kJ/mol	[4]
Solubility in Water	Reacts violently	[6]

Experimental Protocols

The synthesis of pure **trisodium nitride** is challenging due to its instability. Two primary methods have been successfully employed.

Synthesis Method 1: Atomic Beam Co-deposition

This method involves the reaction of the elements dispersed at an atomic level, allowing for a solid-state reaction at extremely low temperatures.[2]

Protocol:

- Generate separate atomic beams of sodium and nitrogen gas-phase species in a high-vacuum chamber.[1][2]
- Co-deposit the atomic beams onto a cooled sapphire substrate.[1][2] This results in a statistical mixture of the atoms on the substrate.
- Slowly heat the substrate to room temperature (e.g., over 3 hours).[2] This allows for the crystallization of Na_3N .
- The resulting crystalline product can then be analyzed in-situ using X-ray diffraction.[2]

Synthesis Method 2: Plasma-Assisted Synthesis

This technique utilizes plasma-activated nitrogen to react with elemental sodium or a sodium-potassium alloy.^{[1][4]}

Protocol:

- Place elemental sodium (or a liquid Na-K alloy) in a reaction chamber.^[4]
- Introduce nitrogen gas at low pressure (0.1–4 mbar).^[4]
- Activate the nitrogen gas using a capacitive high-frequency discharge (e.g., 10–50 W and 13.6 MHz) to create a plasma.^[4]
- A dark-blue film of Na_3N forms on the metal surface.^[4] The reaction progress can be monitored by a decrease in pressure.
- If a Na-K alloy is used, the solid product can be separated from the excess liquid alloy via centrifugation.^[1]
- Due to the high air-sensitivity of the product, all handling must be performed in an inert atmosphere, such as a pure argon environment.^[1]

Structural Analysis Techniques

The primary technique for elucidating the crystal structure of **trisodium nitride** is X-ray diffraction (XRD) on powder samples.^[2]

Experimental Workflow for Structural Analysis:

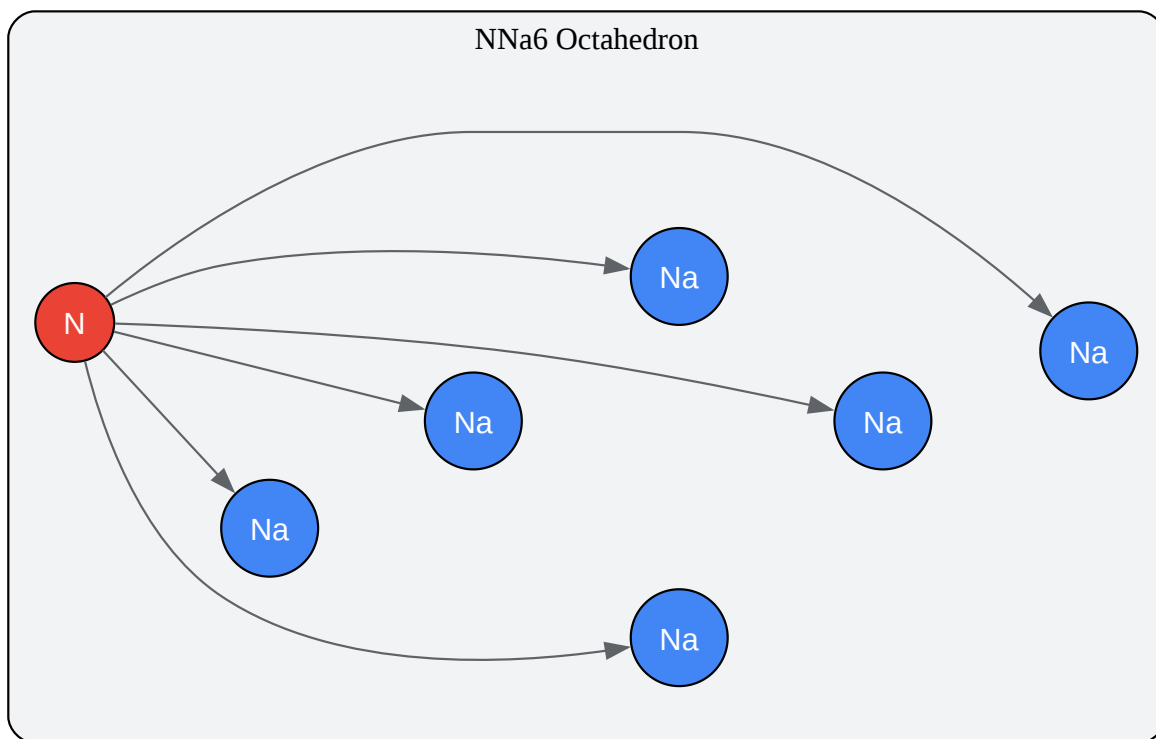
- **Sample Preparation:** The synthesized Na_3N sample must be handled under inert conditions to prevent decomposition.
- **Data Collection:** Mount the sample in a diffractometer. Collect the X-ray powder diffraction pattern at a controlled temperature (e.g., 298 K).^[2]
- **Phase Identification:** Index the Bragg reflections in the diffraction pattern to determine the unit cell parameters. For Na_3N , the pattern can be indexed to a primitive cubic unit cell.^[2]

- Structure Refinement: Use the Rietveld refinement method to refine the crystal structure model against the experimental diffraction data. This confirms the anti-ReO₃ structure type for Na₃N.^[2]

Visualizations

Crystal Structure of Trisodium Nitride

The following diagram illustrates the anti-ReO₃ crystal structure of **trisodium nitride**, showing the corner-sharing NNa₆ octahedra.

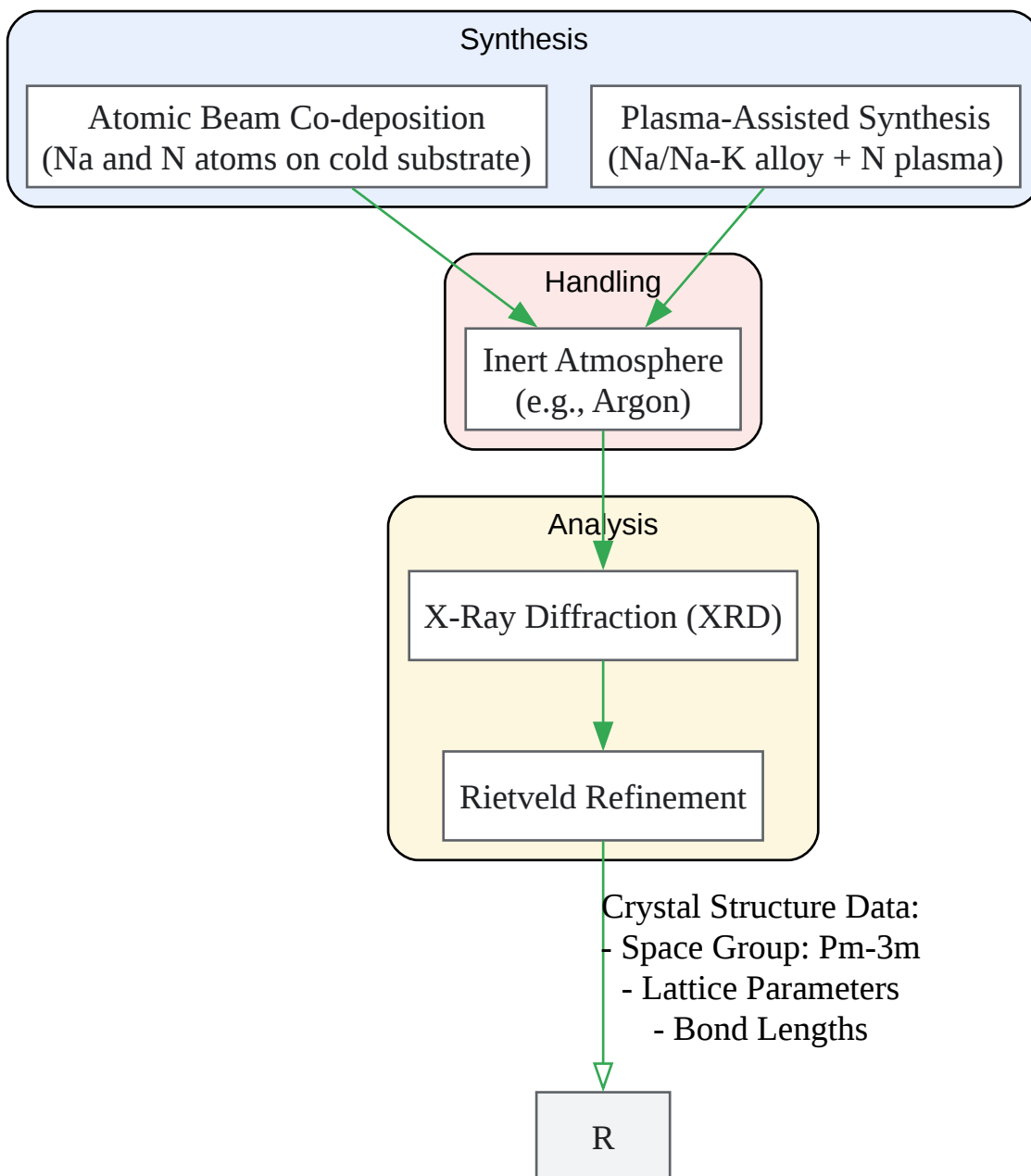


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Caption: NNa₆ octahedron in the anti-ReO₃ structure of Na₃N.

Experimental Workflow for Synthesis and Analysis

The logical flow from synthesis to structural characterization of **trisodium nitride** is depicted below.



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Caption: Workflow for Na_3N synthesis and structural analysis.

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